7,7-Dimethylspiro[3.5]nonan-2-amine
Description
7,7-Dimethylspiro[3.5]nonan-2-amine is a bicyclic amine characterized by a spiro junction at the 3.5 position of the nonane backbone, with two methyl groups at the 7-position. Its molecular formula is C₉H₁₇N (derived from , where the alcohol analog is C₉H₂₁NO₂). The spiro architecture introduces conformational rigidity, while the dimethyl groups enhance hydrophobicity.
Properties
Molecular Formula |
C11H21N |
|---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
7,7-dimethylspiro[3.5]nonan-2-amine |
InChI |
InChI=1S/C11H21N/c1-10(2)3-5-11(6-4-10)7-9(12)8-11/h9H,3-8,12H2,1-2H3 |
InChI Key |
DQEOSARHNFDVCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CC1)CC(C2)N)C |
Origin of Product |
United States |
Preparation Methods
Cyclization and Spiro Formation
Spirocyclic amines such as 7,7-dimethylspiro[3.5]nonan-2-amine are often synthesized through intramolecular cyclization reactions where a nitrogen-containing moiety reacts with a suitable cyclic precursor. The 7,7-dimethyl substitution typically arises from the use of 7,7-dimethyl substituted precursors or via alkylation after ring formation.
Organolithium and Grignard Reagents in Synthesis
Research shows that organolithium and Grignard reagents are classical tools for constructing spirocyclic frameworks and introducing substituents:
- For example, n-butyllithium can be used to generate nucleophilic species that attack electrophilic centers on cyclic ketones or related compounds to form spiro centers.
- The use of palladium-catalyzed cross-coupling reactions (e.g., Miyaura borylation) allows the introduction of boronic esters, which can be further transformed to amines or other functional groups in a stereoselective manner.
Amination Strategies
The amine group at the 2-position can be introduced by:
- Direct amination of carbonyl precursors.
- Reduction of nitro or nitroso intermediates.
- Addition of ammonia or amine nucleophiles to spirocyclic intermediates.
- Use of protective groups to stabilize intermediates during multi-step synthesis.
Protection-Deprotection and Functional Group Manipulation
Protection of amine groups during synthesis is critical to avoid side reactions. Common protecting groups are later removed under mild conditions to yield the free amine.
A plausible synthetic sequence for this compound could be:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of spirocyclic ketone | Cyclization of 7,7-dimethyl substituted precursor under acidic/basic catalysis | Spirocyclic ketone intermediate |
| 2 | Organolithium addition | n-Butyllithium addition to ketone | Formation of alcohol intermediate |
| 3 | Conversion to amine | Reduction of nitro/nitroso intermediate or direct amination | Introduction of amine at 2-position |
| 4 | Protection/Deprotection | Use of protecting groups as necessary | Stabilization and purification of product |
| 5 | Salt formation (optional) | Reaction with hydrochloric acid | Formation of hydrochloride salt for stability |
- The stereochemistry of the amine center is crucial and can be controlled by choice of reagents and conditions, as demonstrated in stereoselective syntheses of related boron-containing spiro compounds.
- The purity of the final compound is typically above 95%, with hydrochloride salts being a common stable form for storage and handling.
- The amine functionality is reactive in nucleophilic substitution reactions, enabling further derivatization for pharmaceutical or material science applications.
| Method | Advantages | Disadvantages | Typical Yield | Notes |
|---|---|---|---|---|
| Cyclization + Organolithium | High stereoselectivity, versatile | Requires careful handling of reagents | Moderate to High | Sensitive to moisture and air |
| Reduction of Nitro/Nitroso Precursors | Straightforward amine introduction | Often low yield, multiple steps | Low to Moderate | Requires strong reducing agents |
| Palladium-Catalyzed Coupling | Functional group tolerance | Expensive catalysts, complex setup | High | Enables late-stage functionalization |
| Protection-Deprotection Strategy | Protects sensitive groups | Adds steps and complexity | Variable | Essential for multi-step synthesis |
- The hydrochloride salt form of this compound is commonly used for stability.
- The compound may cause skin and eye irritation; appropriate protective equipment is necessary.
- Handling should be performed in a well-ventilated laboratory with standard safety protocols.
The preparation of this compound involves sophisticated synthetic organic chemistry techniques, primarily relying on cyclization strategies, organolithium or Grignard reagent chemistry, and selective amination methods. The stereoselective control and functional group management are critical to obtaining the desired compound in high purity and yield. While direct literature on this exact compound’s synthesis is limited, analogous methods from spirocyclic amine and boron-containing spiro compound syntheses provide a strong foundation for its preparation.
Scientific Research Applications
7,7-Dimethylspiro[3.5]nonan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring rigid and stable spirocyclic frameworks.
Mechanism of Action
The mechanism of action of 7,7-Dimethylspiro[3.5]nonan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can fit into binding sites with high specificity, potentially modulating the activity of the target. The presence of the amine group allows for hydrogen bonding and electrostatic interactions, further enhancing its binding affinity and selectivity.
Comparison with Similar Compounds
Structural Modifications and Functional Group Variations
The following table summarizes key analogs and their distinguishing features:
Key Observations :
- Functional Groups : Replacing the amine with hydroxyl () reduces basicity, while ethynyl and fluorinated derivatives () introduce electronic effects (e.g., fluorine’s electronegativity) .
- Spiro Ring Heteroatoms : Oxygen (oxa) or nitrogen (aza) substitutions () alter electronic distribution and solubility. For example, 7-oxaspiro analogs exhibit higher polarity due to the oxygen atom .
Physicochemical Properties
| Property | This compound | 2-Ethynyl-7,7-difluoro Analog | 7-Oxaspiro Analog |
|---|---|---|---|
| Molecular Weight | ~153.2 g/mol | 235.7 g/mol (HCl salt) | ~127.2 g/mol |
| LogP (Estimated) | ~2.1 (hydrophobic) | ~1.8 (polar F groups) | ~0.5 (polar O) |
| Solubility | Low in water | Moderate (HCl salt) | High (polar O) |
| Stability | Stable to oxidation | Sensitive to hydrolysis | Prone to hydrolysis |
Notes:
Q & A
Q. How do solvent and catalyst choices influence green chemistry metrics in synthesis?
- Methodological Answer: Lifecycle Assessment (LCA) tools compare E-factors and PMI (Process Mass Intensity) across routes. Switchable solvents (e.g., Cyrene™) reduce waste, while enzymatic catalysts (e.g., immobilized lipases) improve atom economy. Solvent selection guides (e.g., CHEM21) prioritize biodegradable options .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
